1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole
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Overview
Description
1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole is a synthetic organic compound that features a unique structure combining an azetidine ring, a pyrazole ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or halogenated amines, under basic conditions.
Attachment of the Dimethylphenyl Group: The 2,5-dimethylphenyl group is introduced via a nucleophilic substitution reaction, often using a halogenated precursor and a strong base.
Formation of the Pyrazole Ring: The pyrazole ring is formed through the condensation of hydrazine derivatives with 1,3-diketones or similar compounds under acidic or basic conditions.
Final Coupling: The final step involves coupling the azetidine and pyrazole intermediates, typically through a nucleophilic substitution or addition reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the azetidine nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.
Biological Studies: It can be used in studies to understand the interaction of azetidine and pyrazole derivatives with biological targets, such as enzymes or receptors.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The azetidine and pyrazole rings could contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-imidazole
- 1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-triazole
Comparison:
- Structural Differences: While the core structure remains similar, the replacement of the pyrazole ring with imidazole or triazole rings can significantly alter the compound’s chemical properties and biological activity.
- Chemical Properties: The presence of different heterocyclic rings can affect the compound’s stability, reactivity, and solubility.
- Biological Activity: The specific interactions with biological targets can vary, leading to differences in pharmacological profiles and potential therapeutic applications.
This detailed overview provides a comprehensive understanding of 1-({1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[[1-[(2,5-dimethylphenyl)methyl]azetidin-3-yl]methyl]-4-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c1-13-4-5-15(3)17(6-13)12-19-9-16(10-19)11-20-8-14(2)7-18-20/h4-8,16H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNMZOIMLIZJDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CC(C2)CN3C=C(C=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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